molecular formula C12H28GeO4 B14528090 Bis(tert-butylperoxy)(diethyl)germane CAS No. 62277-75-2

Bis(tert-butylperoxy)(diethyl)germane

Cat. No.: B14528090
CAS No.: 62277-75-2
M. Wt: 308.98 g/mol
InChI Key: CEHAOKHZIGVWFE-UHFFFAOYSA-N
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Description

Bis(tert-butylperoxy)(diethyl)germane is an organic peroxide compound that contains germanium Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the plastic and rubber industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tert-butylperoxy)(diethyl)germane typically involves the reaction of diethylgermane with tert-butyl hydroperoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction can be represented as follows:

Diethylgermane+2tert-Butyl hydroperoxideThis compound+2Water\text{Diethylgermane} + 2 \text{tert-Butyl hydroperoxide} \rightarrow \text{this compound} + 2 \text{Water} Diethylgermane+2tert-Butyl hydroperoxide→this compound+2Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of temperature and pressure. The use of catalysts may also be employed to enhance the reaction rate and yield. Safety measures are crucial due to the reactive nature of organic peroxides.

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butylperoxy)(diethyl)germane undergoes various types of chemical reactions, including:

    Oxidation: The peroxide bond can be cleaved to form radicals, which can further react with other molecules.

    Reduction: The compound can be reduced to form diethylgermane and tert-butyl alcohol.

    Substitution: The peroxide groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and other peroxides.

    Reduction: Reducing agents such as hydrogen or metal hydrides can be used.

    Substitution: Various nucleophiles can be employed to substitute the peroxide groups.

Major Products

    Oxidation: Formation of radicals and subsequent polymerization products.

    Reduction: Diethylgermane and tert-butyl alcohol.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Bis(tert-butylperoxy)(diethyl)germane has several applications in scientific research:

    Chemistry: Used as an initiator for polymerization reactions, particularly in the synthesis of plastics and rubbers.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.

    Industry: Employed in the production of high-performance materials and as a cross-linking agent in polymer chemistry.

Mechanism of Action

The mechanism of action of Bis(tert-butylperoxy)(diethyl)germane involves the cleavage of the peroxide bond to form radicals. These radicals can initiate polymerization reactions by reacting with monomers to form long polymer chains. The molecular targets include unsaturated compounds and other reactive species that can participate in radical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(tert-butylperoxy)isopropylbenzene
  • Di-tert-butyl peroxide
  • Tert-butyl hydroperoxide

Comparison

Bis(tert-butylperoxy)(diethyl)germane is unique due to the presence of germanium, which imparts different chemical properties compared to other organic peroxides. The germanium atom can influence the stability and reactivity of the compound, making it suitable for specific applications where other peroxides may not be effective.

Properties

CAS No.

62277-75-2

Molecular Formula

C12H28GeO4

Molecular Weight

308.98 g/mol

IUPAC Name

bis(tert-butylperoxy)-diethylgermane

InChI

InChI=1S/C12H28GeO4/c1-9-13(10-2,16-14-11(3,4)5)17-15-12(6,7)8/h9-10H2,1-8H3

InChI Key

CEHAOKHZIGVWFE-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(OOC(C)(C)C)OOC(C)(C)C

Origin of Product

United States

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